molecular formula C23H19FN4O2 B2412239 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide CAS No. 1251684-29-3

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide

Cat. No.: B2412239
CAS No.: 1251684-29-3
M. Wt: 402.429
InChI Key: DWCYHMGERUUSPK-UHFFFAOYSA-N
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Description

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a fluorophenyl group and a quinoline moiety, making it a subject of study in medicinal chemistry and pharmacology.

Scientific Research Applications

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with a suitable pyrimidine precursor under acidic conditions to form the intermediate 4-(4-fluorophenyl)-6-oxopyrimidine. This intermediate is then reacted with quinoline-3-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Mechanism of Action

The mechanism of action of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Pitavastatin calcium: A compound with a similar fluorophenyl group, used as an HMG-CoA reductase inhibitor.

    Rosuvastatin calcium: Another statin with structural similarities, used to lower cholesterol levels.

Uniqueness

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)butanamide is unique due to its combination of a pyrimidine ring and a quinoline moiety, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-quinolin-3-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2/c24-18-9-7-16(8-10-18)21-13-23(30)28(15-26-21)11-3-6-22(29)27-19-12-17-4-1-2-5-20(17)25-14-19/h1-2,4-5,7-10,12-15H,3,6,11H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCYHMGERUUSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCCN3C=NC(=CC3=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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